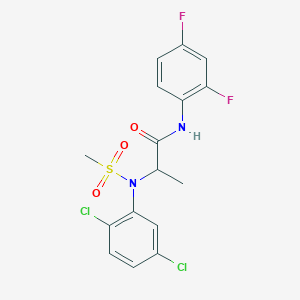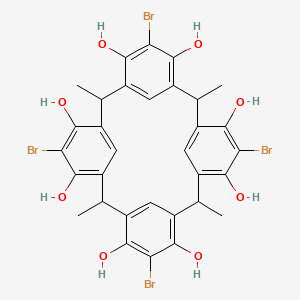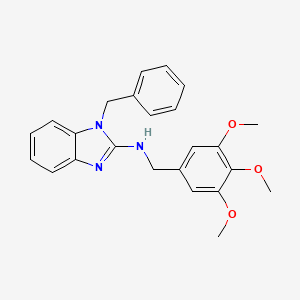
3-(Carboxymethyl)-5-(3-methoxyphenyl)heptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carboxymethyl)-5-(3-methoxyphenyl)heptanedioic acid is an organic compound characterized by its unique structure, which includes a carboxymethyl group and a methoxyphenyl group attached to a heptanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-5-(3-methoxyphenyl)heptanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a carboxymethyl group, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-5-(3-methoxyphenyl)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-(Carboxymethyl)-5-(3-methoxyphenyl)heptanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl)-5-(3-methoxyphenyl)heptanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(Carboxymethyl)-5-phenylheptanedioic acid
- 3-(Carboxymethyl)-5-(4-methoxyphenyl)heptanedioic acid
- 3-(Carboxymethyl)-5-(3-hydroxyphenyl)heptanedioic acid
Uniqueness
3-(Carboxymethyl)-5-(3-methoxyphenyl)heptanedioic acid is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C16H20O7 |
|---|---|
Molecular Weight |
324.32 g/mol |
IUPAC Name |
3-(carboxymethyl)-5-(3-methoxyphenyl)heptanedioic acid |
InChI |
InChI=1S/C16H20O7/c1-23-13-4-2-3-11(8-13)12(9-16(21)22)5-10(6-14(17)18)7-15(19)20/h2-4,8,10,12H,5-7,9H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
DNURMAVVMAOKCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12482245.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12482252.png)
![Methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482257.png)
![4-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)-2-hydroxybenzoic acid](/img/structure/B12482262.png)
![N~1~-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B12482263.png)

![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12482270.png)

![6-[4-(benzyloxy)phenyl]-1-(3-chloro-4-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12482294.png)
![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12482298.png)
![1-[4-(benzyloxy)-3,5-dibromophenyl]-N-(2-chlorobenzyl)methanamine](/img/structure/B12482306.png)
![N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12482309.png)
![N-({4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}sulfonyl)benzamide](/img/structure/B12482323.png)
